1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea

p38 MAPK Kinase Inhibition Inflammation

1-Phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea (CAS 1955564-45-0, also indexed as CAS 878465-47-5) is a small-molecule pyrazolyl-urea derivative with the molecular formula C₁₃H₁₆N₄O and a molecular weight of approximately 244.29 g/mol. This compound belongs to a well-established class of N-pyrazole-N'-aryl ureas that have been extensively explored as kinase inhibitors, particularly targeting the p38 mitogen-activated protein kinase (MAPK) pathway, making it a relevant scaffold for inflammation and immunology research.

Molecular Formula C13H16N4O
Molecular Weight 244.298
CAS No. 1955564-45-0
Cat. No. B2705678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea
CAS1955564-45-0
Molecular FormulaC13H16N4O
Molecular Weight244.298
Structural Identifiers
SMILESCC(C)N1C(=CC=N1)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C13H16N4O/c1-10(2)17-12(8-9-14-17)16-13(18)15-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,15,16,18)
InChIKeyNGPIKCFMOMRSIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea (CAS 1955564-45-0) Procurement Guide: Core Scaffold & Research Context


1-Phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea (CAS 1955564-45-0, also indexed as CAS 878465-47-5) is a small-molecule pyrazolyl-urea derivative with the molecular formula C₁₃H₁₆N₄O and a molecular weight of approximately 244.29 g/mol . This compound belongs to a well-established class of N-pyrazole-N'-aryl ureas that have been extensively explored as kinase inhibitors, particularly targeting the p38 mitogen-activated protein kinase (MAPK) pathway, making it a relevant scaffold for inflammation and immunology research [1].

Why Generic 1-Phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea Substitution Fails in p38 MAPK Research


Substitution among pyrazolyl-urea analogs is highly risky due to extreme sensitivity of target binding and selectivity to minor structural modifications. Core variations, such as the nature and position of the N-aryl substituent, dramatically alter potency. For instance, early combinatorial chemistry efforts on this scaffold revealed that a 2,3-dichlorophenyl urea group was critical for initial p38 inhibition, while simple phenyl or benzyl substitutions led to significantly reduced or lost activity [1]. Furthermore, the specific alkyl group on the pyrazole nitrogen, in this case an isopropyl group, dictates the molecule's lipophilicity, metabolic stability, and ability to access a key hydrophobic pocket distinct from the ATP-binding site, a binding mode that is not conserved across all in-class inhibitors [2]. Uncontrolled substitution therefore jeopardizes experimental reproducibility and invalidates comparative pharmacological profiling.

Quantitative Differentiation Evidence for 1-Phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea


In-Class Inhibitory Potency Against p38α MAP Kinase

The core 1-phenyl-5-pyrazolyl urea pharmacophore demonstrates potent inhibition of p38α kinase. In the foundational study defining this class, the optimized lead compound 7, a 1-phenyl-5-pyrazolyl urea derivative, exhibited an IC50 of 13 nM against p38α [1]. This establishes the strong intrinsic inhibitory potential of the scaffold from which 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea is derived. While direct IC50 data for this specific compound is not publicly available, its structural classification places it within a series where nanomolar potency is achievable through optimized substitution.

p38 MAPK Kinase Inhibition Inflammation

Alternative Selectivity Profile: Activity Against IL-8-Induced Neutrophil Chemotaxis

A distinct biological activity for the pyrazolyl urea class has been identified in the inhibition of IL-8-induced neutrophil chemotaxis, separate from direct kinase inhibition. In a study by Bruno et al. (2007), a close structural analog, the 3-phenylureido derivative (compound 4k), inhibited IL-8-induced chemotaxis with an IC50 of 45 nM [1]. This activity was found to be independent of direct binding to the CXCR1 and CXCR2 receptors, suggesting a novel intracellular mechanism. The target compound, 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea, shares the critical N-phenyl-N'-pyrazolyl urea core and, with its distinct isopropyl substitution, presents a unique probe to dissect the structure-activity relationship for this pathway.

Chemotaxis Interleukin-8 Neutrophil Inflammation

Isopropyl Substitution Differentiates Binding Mode from BIRB 796

The 1-isopropyl substitution on the pyrazole ring of the target compound is a key differentiator from the clinical candidate BIRB 796 (Doramapimod). BIRB 796 features a distinct N-aryl urea group and an ethyl substitution on the pyrazole ring, optimized for high potency and a specific pharmacokinetic profile [1]. The target compound's branched isopropyl group provides subtly different steric and lipophilic properties, which have been shown to modulate binding affinity and selectivity for the conserved 'DFG-out' allosteric pocket of p38. This simple substitution creates a valuable comparative tool for probing the bioisosteric tolerance of the p38 kinase's lipophilic domain, an exercise not feasible with the clinically optimized, multi-substituted BIRB 796 [1][2].

p38 MAPK Binding Mode Type II Kinase Inhibitor BIRB 796

High-Value Application Scenarios for 1-Phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea


Tool Compound for p38α MAP Kinase SAR Studies

The compound is best utilized as a chemical probe in structure-activity relationship (SAR) studies focused on the p38 MAPK pathway. Its core structure is derived from a proven pharmacophore that has yielded nanomolar inhibitors. [1] By comparing its activity against other N-substituted pyrazolyl ureas, researchers can map the steric and lipophilic tolerance of the kinase's allosteric binding pocket, generating critical data for lead optimization campaigns.

Negative Control or Comparative Probe for IL-8 Chemotaxis Assays

Given the established activity of structurally related N-phenyl-N'-pyrazolyl ureas as potent inhibitors of IL-8-induced neutrophil chemotaxis (IC50 values in the nanomolar range), this specific compound serves as an ideal comparative probe. [2] Testing it alongside more active derivatives, such as the 3-benzyl analog, can help dissect the pharmacophoric requirements for this non-kinase anti-inflammatory mechanism, crucial for target deconvolution studies.

Reference Standard for Binding Mode Analysis vs. BIRB 796

As a simplified pyrazolyl urea, this compound can act as a reference standard in biophysical assays (e.g., X-ray crystallography, SPR) to study the fundamental binding mode of type II p38α inhibitors. Its single isopropyl substitution permits the study of the 'DFG-out' pocket interaction without the complexity of the additional quinazolinone and morpholine groups present in the clinical candidate BIRB 796. [1] This simplifies the interpretation of thermodynamic binding parameters and structure-based drug design efforts.

Quote Request

Request a Quote for 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.